molecular formula C7H11NO B2982277 1-Azaspiro[3.4]octan-2-one CAS No. 178242-70-1

1-Azaspiro[3.4]octan-2-one

Cat. No.: B2982277
CAS No.: 178242-70-1
M. Wt: 125.171
InChI Key: GNDKIPVAKILSBS-UHFFFAOYSA-N
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Description

1-Azaspiro[34]octan-2-one is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

The synthesis of 1-Azaspiro[3.4]octan-2-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be done using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the spirocyclic structure .

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

1-Azaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in amines or alcohols .

Scientific Research Applications

1-Azaspiro[3.4]octan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

1-Azaspiro[3.4]octan-2-one can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

1-azaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKIPVAKILSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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